molecular formula C7H11Cl2FN2O B14030217 2-Amino-2-(5-fluoropyridin-2-YL)ethan-1-OL dihydrochloride

2-Amino-2-(5-fluoropyridin-2-YL)ethan-1-OL dihydrochloride

Cat. No.: B14030217
M. Wt: 229.08 g/mol
InChI Key: QYOWDHWVUGGOJO-UHFFFAOYSA-N
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Description

2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H11Cl2FN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride typically involves the reaction of 5-fluoropyridine with ethylene oxide in the presence of a base to form the intermediate 2-(5-fluoropyridin-2-yl)ethanol. This intermediate is then reacted with ammonia to yield the final product, which is subsequently converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
  • (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
  • 1-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride

Uniqueness

2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11Cl2FN2O

Molecular Weight

229.08 g/mol

IUPAC Name

2-amino-2-(5-fluoropyridin-2-yl)ethanol;dihydrochloride

InChI

InChI=1S/C7H9FN2O.2ClH/c8-5-1-2-7(10-3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H

InChI Key

QYOWDHWVUGGOJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C(CO)N.Cl.Cl

Origin of Product

United States

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